6-(2,4-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine
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Overview
Description
6-(2,4-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine is a versatile chemical compound known for its unique structural properties and wide range of applications in scientific research This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds containing a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine typically involves the use of commercially available starting materials and specific reaction conditions. One common synthetic route involves the reaction of 2,4-dichlorobenzaldehyde with benzyl cyanide in the presence of a base to form an intermediate compound. This intermediate is then subjected to cyclization with trifluoromethylpyrimidine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(2,4-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of chlorine atoms in the dichlorophenyl group makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Cyclization Reactions: The pyrimidine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions may yield derivatives with different substituents on the phenyl or pyrimidine rings .
Scientific Research Applications
6-(2,4-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-(2,4-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
6-(2,4-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine can be compared with other similar compounds, such as:
2-Phenylamino-4-trifluoromethyl-pyrimidine-5-carboxylic acid: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
4,6-Dichloro-2-methylthiopyrimidine: This compound is used as a starting material for the synthesis of various pyrimidine derivatives and has different reactivity compared to this compound.
Properties
Molecular Formula |
C17H9Cl2F3N2 |
---|---|
Molecular Weight |
369.2 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)-2-phenyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C17H9Cl2F3N2/c18-11-6-7-12(13(19)8-11)14-9-15(17(20,21)22)24-16(23-14)10-4-2-1-3-5-10/h1-9H |
InChI Key |
GEZNZWKHNPIQPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C(F)(F)F)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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